7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide
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Overview
Description
7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide typically involves the reaction of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with nonylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets. It is known to inhibit lipid peroxidation by scavenging free radicals. The compound also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory and cancerous conditions .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: A precursor in the synthesis of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide.
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid: Another benzopyran derivative with similar biological activities.
Uniqueness
This compound is unique due to its nonyl side chain, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other benzopyran derivatives and may contribute to its specific interactions with molecular targets .
Properties
CAS No. |
909407-79-0 |
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Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-hydroxy-N-nonyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-11-20-19(23)18-13-16(22)15-10-9-14(21)12-17(15)24-18/h9-10,12-13,21H,2-8,11H2,1H3,(H,20,23) |
InChI Key |
JEMGDJLOBFBQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
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